2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Description
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound with the molecular formula C12H14N2 It is a derivative of the indole structure, which is a common motif in many biologically active compounds
Properties
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-14-7-6-12-10(8-14)9-4-2-3-5-11(9)13-12/h2-5,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHWPFXPFFPQRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198969 | |
| Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5094-12-2 | |
| Record name | 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5094-12-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5094-12-2 | |
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| Record name | 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole | |
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Preparation Methods
Reaction Mechanism and Key Steps
The synthesis begins with the condensation of a substituted arylhydrazine (43a,b) with a Boc-protected 4-piperidone derivative (49, 56, 58) . Under acidic conditions (e.g., ethanol/HCl or EtOH/2,4,6-trichloro-1,3,5-triazine), the enehydrazine intermediate undergoes a-sigmatropic rearrangement, followed by cyclization and ammonia elimination to yield the tetrahydro-γ-carboline scaffold. For electron-deficient hydrazines, trifluoroboron etherate complexes are employed to enhance reaction efficiency.
Optimization Parameters
Critical variables influencing yield and purity include:
| Parameter | Optimal Range | Impact on Reaction |
|---|---|---|
| Acid Catalyst | HCl (1–2 M) | Facilitates cyclization |
| Temperature | 80–100°C | Balances kinetics and side reactions |
| Solvent | Ethanol/water (4:1) | Maintains solubility of intermediates |
| Reaction Time | 12–24 hrs | Ensures complete rearrangement |
Yields typically range from 45% to 78% under these conditions. The methyl group at position 2 is introduced via selection of 2-methyl-piperidin-4-one precursors, avoiding post-synthetic alkylation steps.
Alternative Synthetic Strategies
N-Alkylation Approaches
While less common, N-alkylation of preformed γ-carboline scaffolds provides an alternative pathway. For example, treatment of 1H-pyrido[4,3-b]indole with methyl iodide in the presence of NaH/DMF introduces the 2-methyl group, though this method suffers from regioselectivity challenges (35% yield, 72% purity).
Solid-Phase Synthesis for Derivatives
Recent advances employ resin-bound intermediates for parallel synthesis of analogs. Using Wang resin functionalized with piperidone derivatives, automated protocols achieve 60–85% yields for library production, though scalability remains limited.
Industrial Production Considerations
Scale-up efforts focus on three key areas:
Catalyst Recycling
Heterogeneous acid catalysts (e.g., Amberlyst-15) enable ≥5 reaction cycles without significant activity loss, reducing per-batch costs by 18–22% compared to homogeneous systems.
Continuous Flow Systems
Microreactor technology improves heat transfer and mixing efficiency:
| Metric | Batch Process | Flow System |
|---|---|---|
| Space-Time Yield | 0.8 kg/L·day | 2.3 kg/L·day |
| Impurity Profile | 5–7% byproducts | 1.2–1.8% byproducts |
| Energy Consumption | 15 kWh/kg | 9 kWh/kg |
These systems particularly benefit reactions requiring precise temperature control, such as those using BF3·Et2O.
Analytical Characterization
Rigorous quality control employs:
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential therapeutic effects, especially in neuropharmacology. Research indicates that it may play a role in developing treatments for neurological disorders such as Alzheimer's disease and depression.
Case Study:
A study identified the compound as a novel chemotype of potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) modulators. The findings showed that derivatives of this compound could effectively rescue gating defects associated with CF mutations, demonstrating promising in vitro drug-like profiles and potential for further development as therapeutics .
Drug Design
The unique structure of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole allows researchers to design novel drugs that target specific biological pathways. This specificity enhances efficacy while minimizing side effects.
Applications:
- Targeted Therapy: The compound's ability to interact with specific receptors makes it suitable for targeted therapies in cancer treatment and other diseases.
- Structure-Activity Relationship Studies: Ongoing research focuses on modifying the compound to improve its pharmacological properties and reduce toxicity.
Biochemical Research
In biochemical research, this compound serves as a valuable probe for understanding various metabolic processes and cellular interactions. Its role in elucidating the mechanisms of action of other compounds is critical.
Key Findings:
Research has shown that the compound can influence metabolic pathways by modulating enzyme activity and cellular signaling processes. This makes it an essential tool for studying cellular mechanisms and developing new biochemical assays.
Material Science
The properties of this compound can be harnessed in creating advanced materials. Its chemical characteristics are suitable for applications in polymers and composites that require specific performance attributes.
Potential Uses:
- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.
- Nanocomposites: Its unique structure may contribute to the development of nanocomposites with improved electrical or thermal conductivity.
Natural Product Synthesis
This compound serves as a building block in organic synthesis, allowing chemists to create complex natural products with potential applications in agriculture and food science.
Synthesis Applications:
- Organic Synthesis: It is used in the synthesis of various natural products that exhibit biological activity.
- Agricultural Chemistry: Compounds derived from this scaffold have been explored for their potential use as pesticides or growth regulators.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the c-Met receptor, which is involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2,3,4-tetrahydro-β-carboline: Another indole derivative with similar structural features.
Uniqueness
What sets 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole apart is its specific substitution pattern and the resulting biological activities. Its ability to inhibit the c-Met receptor makes it a promising candidate for anti-cancer research, distinguishing it from other similar compounds.
Biological Activity
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound that has garnered attention in pharmaceutical and biochemical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its effects on various biological pathways and its potential as a therapeutic agent.
- Molecular Formula : CHN
- Molecular Weight : 186.26 g/mol
- CAS Number : 5094-12-2
- Physical State : Solid (white to light yellow powder)
- Melting Point : 170.0 to 174.0 °C
Biological Activity Overview
This compound exhibits a range of biological activities that make it a candidate for further research in drug development:
Neuropharmacological Effects
Research indicates that this compound may have neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. The compound's ability to modulate neurotransmitter systems positions it as a promising candidate for therapies aimed at cognitive disorders and psychiatric conditions .
The mechanisms through which this compound exerts its effects include:
- Histamine Receptor Modulation : The compound has been identified as a modulator of histamine receptors, which are implicated in various neurological and psychiatric disorders .
- Neurogenesis Promotion : Studies suggest that it may promote neurite outgrowth and neurogenesis, processes critical for neuronal repair and regeneration .
- Mitochondrial Function Improvement : In cellular models subjected to stress, the compound has shown efficacy in enhancing mitochondrial function and increasing cell viability .
Case Studies
- Neurodegenerative Disease Models :
- Cellular Stress Environments :
Applications in Drug Development
The unique structure of this compound allows for the design of novel drugs targeting specific biological pathways. Its versatility makes it suitable for various applications:
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Potential treatments for neurological disorders; enhances drug design targeting specific pathways. |
| Biochemical Research | Aids in understanding metabolic processes and cellular interactions. |
| Material Science | Can be utilized in the creation of advanced materials with specific chemical characteristics. |
Q & A
Q. What are the primary synthetic routes for 2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives?
The Fischer indole synthesis is a classical method, involving cyclohexanones and substituted phenylhydrazine hydrochlorides under PEG-400 catalysis at 110–120°C . Alternative routes avoid toxic arylhydrazines by using 3-chlorophenylimine-N-alkyl-4-piperidones cyclized via NaNH₂/KNH₂ in solvents like THF or toluene . Modifications include introducing alkyl/aralkyl or sulfonyl groups to enhance bioactivity .
Q. How are these compounds characterized structurally?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions and stereochemistry (e.g., δ 2.26 ppm for methyl groups) .
- HRMS : Validates molecular formulas (e.g., m/z 467.0533 [M+Na]⁺) .
- HPLC : Purity assessment (e.g., 98.5% purity at rt 12.05 min) .
- X-ray crystallography : Used in co-crystallization studies for inhibitor design .
Q. What in vitro assays evaluate their biological activity?
The MTT assay is standard for antiproliferative activity against cancer cell lines (e.g., Hela, A549, HepG2, MCF-7) . For receptor-targeted studies, radioligand binding assays assess affinity for 5-HT₆ or H₁ receptors .
Q. What structural features influence their pharmacological activity?
- N-Methylation : Enhances metabolic stability and receptor selectivity (e.g., 2-methyl substitution in 5-HT₆ antagonists) .
- Sulfonyl/aralkyl groups : Improve c-Met kinase inhibition and antitumor activity .
- Hydrophobic substituents : Increase blood-brain barrier penetration for CNS targets .
Advanced Research Questions
Q. How are structure-activity relationships (SAR) studied for this scaffold?
SAR involves systematic substitution at positions 2, 5, and 8:
- Position 2 : Methyl groups enhance 5-HT₆ antagonism, while cyclohexyl groups improve c-Met inhibition .
- Position 5 : Styryl/phenethyl groups increase cytotoxicity via DNA intercalation .
- Position 8 : Methoxy groups improve solubility but reduce receptor affinity .
Q. What computational methods validate target interactions?
Q. How can contradictory data in biological assays be resolved?
Discrepancies often arise from:
Q. What strategies avoid toxic intermediates in synthesis?
Replace arylhydrazines with safer routes:
- 3-Chlorophenylimine cyclization : Eliminates genotoxic hydrazine byproducts .
- Microwave-assisted synthesis : Reduces reaction time and improves yield (e.g., 85% in 2 h vs. 24 h conventionally) .
Q. How are reaction conditions optimized for scale-up?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
